The table below summarizes the available data for 2,4,6-Triphenylaniline (CAS No. 6864-20-6) from commercial chemical supplier catalogs.
| Property | Value |
|---|---|
| CAS Registry Number | 6864-20-6 [1] [2] |
| Molecular Formula | C₂₄H₁₉N [1] [2] |
| Molar Mass | 321.42 g/mol (calculated from formula), 321.423 g/mol (listed) [2] |
| Purity | 97% [1], 98% [2] |
| Form | Powder [1] |
| Melting Point | 122-125 °C [1] [2] |
| Density | Not found in search results |
| SMILES | Nc1c(cc(cc1-c2ccccc2)-c3ccccc3)-c4ccccc4 [1] |
| InChI Key | AGWKGKUGJDMKMT-UHFFFAOYSA-N [1] |
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, may cause respiratory irritation) [2] |
While information on this compound itself is limited, the search results show that the triphenylamine core is a highly valuable structure in advanced materials research.
The following diagram illustrates the general workflow of how a triphenylamine-based sensor detects amines, as described in the research [3] [4].
Workflow of a triphenylamine-based sensor for amine detection.
The most detailed laboratory-scale procedure for synthesizing 2,4,6-triphenylaniline involves the catalytic hydrogenation of 2,4,6-triphenylnitrobenzene [1]. The overall workflow is as follows:
The following table summarizes the key data for the starting material and the resulting this compound.
| Parameter | Details / Value |
|---|---|
| Starting Material | 2,4,6-Triphenylnitrobenzene |
| Amount Used | 70 g (0.20 mol) |
| Solvent | 500 mL Dioxane |
| Catalyst | 10 g Raney Nickel |
| Reaction Pressure | 70 atm H₂ (1000 psi) |
| Reaction Time | 25 - 48 hours |
| Product Mass (Crude) | 60 - 63 g |
| Product Yield | 94 - 98% |
| Melting Point (Crude) | 135 - 136 °C |
| Melting Point (Purified) | 136 - 137 °C (from glacial acetic acid) [1] |
The table below summarizes the available key identifiers and physical properties for your compound of interest.
| Property Type | Value |
|---|---|
| CAS Registry Number | 6864-20-6 [1] [2] |
| Molecular Formula | C₂₄H₁₉N [1] [2] |
| Average Mass | 321.423 g·mol⁻¹ [2] |
| Melting Point | 122-125 °C (literature range) [1] |
| Quality/Assay | 97% [1] |
| Physical Form | Powder [1] |
The following workflow outlines the preparation of this compound from 2,4,6-triphenylnitrobenzene via catalytic hydrogenation, as documented in Organic Syntheses [3].
Procedure Notes [3]:
Unfortunately, the available search results do not provide explicit solubility data or the LogP value of 6.851 for this compound.
The table below summarizes the key identifying information and physical properties for 2,4,6-Triphenylaniline.
| Property | Description |
|---|---|
| CAS Number | 6864-20-6 [1] |
| Quality / Assay | 97% [1] |
| Form | Powder [1] |
| Melting Point | 122-125 °C (lit.) [1] |
| Molecular Formula | C₂₄H₁₉N [1] |
| SMILES | Nc1c(cc(cc1-c2ccccc2)-c3ccccc3)-c4ccccc4 [1] |
| InChI Key | AGWKGKUGJDMKMT-UHFFFAOYSA-N [1] |
The following table outlines the known hazard classifications and recommended safety measures.
| Category | Information |
|---|---|
| GHS Hazard Statements | Warning [1] |
| Hazard Codes | Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 [1] |
| Target Organs | Respiratory system [1] |
| Storage Class Code | 11 (Combustible Solids) [1] |
| Water Hazard Class (WGK) | WGK 3 (Severe hazard to waters) [1] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves [1] |
The diagram below illustrates the key safety considerations for handling this compound during a typical experimental workflow.
> Key safety considerations for handling this compound in a lab setting.
Ventilation: Provide appropriate exhaust ventilation at places where dust is formed. Avoid breathing dust [1].
Dust Control: Avoid formation of dust and aerosols. Use precautions to prevent static discharge [1].
General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday [1].
Skin Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use according to applicable regulations [1].
Eye Protection: Use safety glasses with side-shields [1].
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges [1].
This table details the basic identifiers and the specific hazard classifications for 2,4,6-triphenylaniline.
| Property / Classification | Description |
|---|---|
| CAS Number | 6864-20-6 [1] [2] |
| Molecular Formula | C₂₄H₁₉N [1] [2] |
| Molecular Weight | 321.42 g/mol [1] [2] |
| Physical Form | Powder [2] |
| Melting Point | 122-125 °C (lit.) [1] [2] |
| GHS Hazard Statements | H301: Toxic if swallowed. [1] H315: Causes skin irritation. [1] [2] H319: Causes serious eye irritation. [1] [2] H335: May cause respiratory irritation. [1] [2] | | Signal Word | Warning [1] [2] | | Target Organs | Respiratory system [2] |
This table outlines the necessary safety precautions and first aid measures for laboratory handling.
| Aspect | Guidance |
|---|
| Personal Protective Equipment (PPE) | • Eye/Face Protection: Safety glasses with side-shields or eyeshields. • Skin Protection: Wear protective gloves. • Respiratory Protection: Use a dust mask type N95 (US) or equivalent to avoid inhaling dust. [1] [2] | | Safe Handling Precautions | • Avoid breathing dust or aerosols. [1] • Use in a well-ventilated area. [1] • Wash hands thoroughly after handling. [1] | | Storage Conditions | Store in a cool, dry place at ambient temperatures. Keep the container tightly closed. [1] | | First Aid Measures | • Inhalation: Move person to fresh air. Seek medical attention if irritation occurs. • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation develops. • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention if irritation persists. • Ingestion: Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1] |
The diagram below summarizes the key steps for safely handling this compound in a laboratory setting.
The table below summarizes the core identifiers and physical properties of 2,4,6-triphenylaniline from the search results.
| Property | Details |
|---|---|
| CAS Registry Number | 6864-20-6 [1] [2] [3] |
| Molecular Formula | C₂₄H₁₉N [4] [1] [5] |
| Average Molecular Mass | 321.41 g/mol [1] [3] |
| IUPAC Name | 5′-Phenyl-[1,1′:3′,1″-terphenyl]-2′-amine [1] |
| Physical Form | Powder [2] |
| Melting Point | 122-125 °C [2] |
| Purity | 97% [2] [3] |
A key finding from a crystallographic study reveals the molecule's three-dimensional structure:
The following diagram illustrates this twisted molecular geometry:
Molecular structure of this compound showing dihedral angles of pendant phenyl rings. [5]
For researchers planning to work with this compound, please note the following safety classifications and recommended personal protective equipment (PPE) [2]:
2,4,6-Triphenylaniline (TPA) is a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G found in the mangrove plant Avicennia officinalis. This compound has demonstrated significant in vitro antidiabetic activity against Type 2 Diabetes Mellitus (T2DM), particularly through the inhibition of carbohydrate-digesting enzymes. However, the therapeutic potential of TPA has been limited by challenges related to its stability, permeability, and bioavailability in biological systems. To overcome these limitations, researchers have developed a nanoemulsion-based delivery system that encapsulates TPA using a combination of olive oil and Tween 80 as key formulation components. This approach represents an innovative strategy to enhance the therapeutic applications of plant-derived bioactive compounds that typically face challenges related to solubility, stability, and bioavailability [1].
The encapsulation of bioactive plant compounds in appropriate delivery systems offers numerous advantages for pharmaceutical applications. These systems significantly improve processing stability by protecting sensitive compounds from degradation factors such as light, temperature, oxygen, and pH fluctuations. Additionally, they enhance bioavailability by improving solubility and enabling controlled release profiles at target sites. Nanoemulsions specifically provide the benefit of nanoscale droplet sizes that can improve cellular uptake and permeation across biological barriers. For diabetes management, where sustained release of therapeutic agents is often desirable, nanoemulsion systems offer the advantage of prolonged release kinetics that can maintain therapeutic drug levels over extended periods, potentially reducing dosing frequency and improving patient compliance [2]. The table below summarizes the key advantages of nanoemulsion encapsulation for bioactive plant compounds:
Table 1: Advantages of Nanoemulsion Encapsulation for Bioactive Plant Compounds
| Advantage | Impact on Bioactive Compound | Relevance to Pharmaceutical Applications |
|---|---|---|
| Enhanced Stability | Protects against oxidative, thermal, and pH-induced degradation | Increases shelf life and maintains potency during storage |
| Improved Bioavailability | Enhances solubility and intestinal absorption | Reduces required dosage and improves therapeutic efficacy |
| Controlled Release | Enables sustained release over extended periods | Maintains therapeutic levels, reduces dosing frequency |
| Targeted Delivery | Potential for site-specific release in the gastrointestinal tract | Minimizes systemic side effects, enhances local effects |
| Scalability | Utilizes generally recognized as safe (GRAS) components | Facilitates translation to commercial pharmaceutical products |
The development of an effective TPA-loaded nanoemulsion followed a systematic Quality by Design (QbD) framework, employing Response Surface Methodology (RSM) to optimize critical formulation parameters. This statistical approach allows for the comprehensive understanding of how independent variables influence critical quality attributes of the nanoemulsion. The optimization process focused on three primary response variables: hydrodynamic diameter (particle size), surface charge (zeta potential), and polydispersity index (PDI). Through a series of designed experiments, researchers identified that the ratio of olive oil to Tween 80 represented the most critical factor influencing these response variables, with an optimal ratio of 2:1 (olive oil:Tween 80) yielding the most desirable nanoemulsion characteristics [1].
The selection of olive oil as the lipid phase in the nanoemulsion formulation was based on its dual functionality as both a carrier for the lipophilic TPA compound and as a therapeutic enhancer. Olive oil contains natural antioxidant compounds that can protect the encapsulated TPA from oxidative degradation, while also contributing synergistic health benefits relevant to diabetes management, including anti-inflammatory and antioxidant properties. Meanwhile, Tween 80 (polysorbate 80) was selected as the surfactant due to its well-established safety profile, effective emulsification capabilities at appropriate concentrations, and ability to create stable oil-in-water nanoemulsions with small droplet sizes. The combination of these components resulted in a nanoemulsion with optimal characteristics for drug delivery applications [1] [2].
The optimized TPA-loaded nanoemulsion demonstrated excellent encapsulation efficiency of 95.93%, indicating that nearly all of the TPA was successfully incorporated into the nanocarrier system. This high encapsulation efficiency is economically advantageous for pharmaceutical development as it minimizes drug wastage during manufacturing. The formulation exhibited a mean particle size of 124.8 nm, which is within the ideal range for nanoemulsion systems intended for enhanced permeability and absorption. The surface charge of -46.0 mV indicated strong electrostatic stability, which prevents aggregation during storage through charge repulsion between droplets. Additionally, the polydispersity index of 0.396 reflects a moderately narrow size distribution, which is important for consistent behavior in biological systems and predictable release kinetics [1].
Table 2: Optimized Nanoemulsion Formulation Parameters and Characterization
| Parameter | Optimized Value | Significance in Drug Delivery |
|---|---|---|
| Olive Oil:Tween 80 Ratio | 2:1 | Determines emulsion stability and drug loading capacity |
| Particle Size | 124.8 nm | Impacts cellular uptake and tissue penetration |
| Zeta Potential | -46.0 mV | Indicates physical stability and resistance to aggregation |
| Polydispersity Index (PDI) | 0.396 | Reflects size distribution homogeneity |
| Encapsulation Efficiency | 95.93% | Measures successful incorporation of active compound |
| In Vitro Release Duration | 48 hours | Demonstrates sustained release capability |
Active Pharmaceutical Ingredient: this compound (TPA) isolated from Alternaria longipes strain VITN14G. Lipid Phase: High-quality olive oil (extra virgin grade recommended). Surfactant: Tween 80 (Polysorbate 80, pharmaceutical grade). Aqueous Phase: Double-distilled or deionized water. Equipment: High-speed homogenizer (capable of ≥ 10,000 rpm), probe sonicator (with temperature control), analytical balance (0.1 mg sensitivity), magnetic stirrer with hot plate, pH meter, vacuum filtration system (0.22 μm membrane), and dynamic light scattering instrument for particle size analysis [1].
Oil Phase Preparation: Weigh 2 parts olive oil and dissolve the required amount of TPA (typically 1-5% w/w of total formulation) using mild heating (40-45°C) and stirring until complete dissolution is achieved. Maintain the temperature constant throughout the process to prevent premature crystallization or degradation of components.
Aqueous Phase Preparation: Weigh 1 part Tween 80 and dissolve it in the appropriate volume of purified water (typically 70-80% of total formulation) with continuous stirring at moderate speed (500-700 rpm) until a clear solution is obtained.
Primary Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at 10,000 rpm for 5-7 minutes using a high-speed homogenizer. Maintain the temperature at 40°C during this process to ensure proper emulsification while avoiding excessive thermal stress on the components.
Nanodispersion Step: Subject the coarse emulsion to probe sonication at 100-150 W power output with 70% amplitude in pulsed mode (30 seconds on, 10 seconds off) for 10-15 minutes while keeping the sample in an ice bath to prevent overheating. The sonication time may require optimization based on the specific equipment used.
Purification and Filtration: Filter the resulting nanoemulsion through a 0.22 μm membrane filter under vacuum to remove any unencapsulated drug crystals or large aggregates that may have formed during processing.
Storage Condition: Store the final nanoemulsion in amber glass containers at 4°C for long-term stability, or at room temperature for short-term use (up to 30 days). Avoid freezing or exposure to direct sunlight [1].
The following workflow diagram illustrates the nanoemulsion preparation process:
Dynamic Light Scattering (DLS) is employed to determine the hydrodynamic diameter and size distribution of the nanoemulsion droplets. For accurate measurement, dilute the nanoemulsion appropriately with distilled water (typically 1:100 v/v) to avoid multiple scattering effects. Perform measurements in triplicate at a scattering angle of 90° and temperature of 25°C. The polydispersity index (PDI) should be calculated from the cumulants analysis of the autocorrelation function, with values below 0.3 indicating a monodisperse system and values up to 0.4 considered acceptable for nanoemulsions [1].
Zeta potential measurements should be conducted using electrophoretic light scattering techniques. Dilute the nanoemulsion with 1 mM NaCl solution to maintain constant ionic strength and measure in a folded capillary cell at 25°C. Values greater than ±30 mV indicate good physical stability due to electrostatic repulsion. For morphological characterization, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used. For TEM analysis, negatively stain the samples with 2% phosphotungstic acid and place on Formvar-coated copper grids before imaging. The nanoemulsion droplets should appear spherical with smooth surfaces [1].
To determine the encapsulation efficiency, separate the unencapsulated TPA from the nanoemulsion using ultracentrifugation at 100,000 × g for 60 minutes at 4°C. Carefully collect the supernatant containing the nanoemulsion and analyze the pellet for free drug content. Quantify TPA concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column, mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min, and detection at 254 nm. Calculate encapsulation efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100 [1].
For drug loading capacity, lyophilize a known volume of nanoemulsion and extract the drug using a suitable solvent. After filtration and concentration, quantify the drug content using the same HPLC method. Calculate drug loading as: DL% = (Weight of drug in nanoemulsion / Total weight of lyophilized nanoemulsion) × 100. This parameter is crucial for determining the appropriate dosage for in vivo studies [1].
The release profile of TPA from the nanoemulsion should be evaluated using dialysis membrane method. Place 2 mL of nanoemulsion in a dialysis bag (molecular weight cutoff 12-14 kDa) and immerse in 200 mL of phosphate buffer saline (PBS, pH 7.4) containing 0.5% w/v Tween 80 to maintain sink conditions. Maintain the system at 37°C with constant stirring at 100 rpm. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours) and replace with fresh medium to maintain constant volume. Analyze the samples for TPA content using HPLC. The release kinetics should be evaluated by fitting the data to various mathematical models (zero-order, first-order, Higuchi, and Korsmeyer-Peppas) to understand the release mechanism [1].
The safety profile of the TPA-loaded nanoemulsion must be evaluated using appropriate cell lines before proceeding to efficacy studies. The MTT assay provides a reliable method for assessing cell viability and proliferation after exposure to the formulation. For TPA nanoemulsion, L929 normal cell lines (areolar and adipose subcutaneous connective tissue of Mus musculus) are recommended as a model system. Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow attachment. Treat cells with various concentrations of blank nanoemulsion (without TPA), TPA-loaded nanoemulsion, and free TPA for 24-48 hours. After treatment, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Then, dissolve the formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to untreated controls. The TPA-loaded nanoemulsion should demonstrate high cell viability (approximately 92% at working concentrations), indicating minimal cytotoxicity [1].
The antidiabetic potential of TPA-loaded nanoemulsion should be evaluated through enzyme inhibition assays targeting key carbohydrate-digesting enzymes. For α-glucosidase inhibition, prepare a reaction mixture containing 50 μL of enzyme solution (1 U/mL in 0.1 M phosphate buffer, pH 6.8) and 50 μL of sample at various concentrations. Pre-incubate at 37°C for 10 minutes, then add 50 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside substrate and incubate for another 30 minutes. Stop the reaction with 100 μL of 0.1 M Na₂CO₃ and measure absorbance at 405 nm. For α-amylase inhibition, mix 100 μL of sample with 100 μL of enzyme solution (0.5 mg/mL in 0.1 M phosphate buffer, pH 6.8) and pre-incubate at 37°C for 10 minutes. Add 100 μL of 1% starch solution and incubate for 15 minutes, then stop the reaction with 200 μL of dinitrosalicylic acid reagent. Heat the mixture in boiling water for 10 minutes, cool, dilute with distilled water, and measure absorbance at 540 nm. Calculate inhibition percentage using the formula: Inhibition % = (Abscontrol - Abssample) / Abscontrol × 100. The TPA-loaded nanoemulsion has demonstrated inhibition rates of 78.5% for α-glucosidase and 43.42% for α-amylase, indicating significant antidiabetic potential [1].
The therapeutic efficacy of TPA-loaded nanoemulsion for Type 2 Diabetes Mellitus management has been demonstrated through comprehensive in vitro studies. The formulation exhibits dual inhibition of carbohydrate-digesting enzymes, with significantly higher inhibition of α-glucosidase (78.5%) compared to α-amylase (43.42%). This preferential inhibition is particularly advantageous for diabetes management as it can reduce postprandial hyperglycemia with potentially fewer side effects than broad-spectrum α-amylase inhibitors. The slow and sustained release of TPA from the nanoemulsion over 48 hours ensures prolonged therapeutic effect, which could translate to reduced dosing frequency in clinical applications. The release kinetics follow the Higuchi model, indicating a diffusion-controlled release mechanism that is predictable and consistent [1].
The enhanced permeability offered by the nanoscale droplet size (124.8 nm) significantly improves the bioavailability of TPA, which otherwise faces challenges related to poor solubility and limited absorption. The lipid-based formulation further enhances absorption through lymphatic transport, potentially bypassing first-pass metabolism. For diabetes management, this nanoemulsion system represents a promising approach for oral delivery of poorly soluble antidiabetic compounds, offering the dual advantage of improved bioavailability and sustained release kinetics. The incorporation of olive oil as the lipid phase provides additional benefits due to its intrinsic health benefits, including anti-inflammatory properties and positive effects on lipid profiles, which are particularly relevant for diabetic patients who often present with comorbid dyslipidemia [1] [2].
The following diagram illustrates the antidiabetic mechanism of the TPA nanoemulsion:
The physical stability of TPA-loaded nanoemulsion should be evaluated through accelerated stability studies conducted according to ICH guidelines. Key parameters to monitor include particle size distribution, zeta potential, PDI, and drug content over time under different storage conditions (4°C, 25°C, and 40°C). Samples stored at 4°C typically demonstrate optimal stability with minimal changes in these parameters over 90 days. The creaming index should be determined by visual inspection and measurement of any phase separation in stored samples. Additionally, turbidity measurements at 600 nm can provide quantitative assessment of physical stability. The high zeta potential value of -46.0 mV indicates strong electrostatic repulsion between droplets, which contributes significantly to the physical stability by preventing aggregation and coalescence [1].
Chemical stability assessments should include monitoring of TPA degradation through regular HPLC analysis at predetermined time points. The formation of degradation products should be tracked using peak purity tests in HPLC chromatograms. The antioxidant properties of olive oil in the formulation contribute to protecting TPA from oxidative degradation. Additionally, the pH of the nanoemulsion should be monitored regularly as changes may indicate chemical instability. For long-term stability, lyophilization of the nanoemulsion can be considered with appropriate cryoprotectants such as trehalose or sucrose (5% w/v) to prevent droplet fusion during the freeze-drying process and subsequent reconstitution [1] [2].
Based on stability studies, the recommended storage condition for TPA-loaded nanoemulsion is 4°C in amber glass containers to protect from light and temperature fluctuations. Under these conditions, the formulation maintains its physicochemical properties for at least 90 days without significant changes. For transportation purposes, the nanoemulsion can tolerate short-term exposure (up to 7 days) to room temperature without permanent destabilization. The freeze-thaw stability should be assessed by subjecting the nanoemulsion to three cycles of freezing (-20°C for 24 hours) and thawing (room temperature for 24 hours). Stable formulations will return to their original appearance and particle size distribution after gentle mixing. The shelf life of the nanoemulsion can be extrapolated from accelerated stability studies, with preliminary data suggesting stability for at least 6 months when stored under recommended conditions [1].
The encapsulation of this compound in olive oil/Tween 80 nanoemulsion represents a significant advancement in the delivery of plant-derived antidiabetic compounds. The optimized formulation demonstrates excellent physicochemical properties, high encapsulation efficiency, sustained release kinetics, and significant enzyme inhibition activity relevant to diabetes management. The application of Quality by Design principles in the development process ensures robustness and reproducibility of the formulation. Future research directions should include comprehensive in vivo efficacy studies in diabetic animal models, scale-up feasibility assessments for industrial production, and investigation of synergistic effects with other antidiabetic agents. This nanoemulsion system holds considerable promise as a therapeutic approach for Type 2 Diabetes Mellitus and exemplifies the potential of nanocarrier systems to enhance the efficacy of natural bioactive compounds [1].
Type 2 Diabetes Mellitus (T2DM) is a global metabolic disorder characterized by postprandial hyperglycemia (high blood sugar after meals). One therapeutic strategy involves inhibiting carbohydrate-digesting enzymes like α-glucosidase, which is responsible for the final step of carbohydrate digestion in the small intestine. 2,4,6-Triphenylaniline (TPA), a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G found in the mangrove plant Avicennia officinalis, has demonstrated significant in vitro antidiabetic activity. To enhance its stability and permeability, TPA was encapsulated in a nanoemulsion (NE) delivery system. This document details the formulation, protocol, and results of the α-glucosidase inhibition assay for TPA-loaded nanoemulsion [1].
The TPA was successfully encapsulated in a nanoemulsion optimized using Response Surface Methodology (RSM). An optimized ratio of olive oil (oil phase) and Tween 80 (surfactant) at 2:1 yielded the following characteristics [1]:
Table 1: Characteristics of the Optimized TPA-Loaded Nanoemulsion
| Parameter | Result |
|---|---|
| Hydrodynamic Diameter (Particle Size) | 124.8 nm |
| ζ Potential (Surface Charge) | -46.0 mV |
| Polydispersity Index (PDI) | 0.396 |
| Encapsulation Efficiency | 95.93% |
| In Vitro Release Profile | Sustained release over 48 hours |
| Release Kinetics Model | Higuchi model (Fickian diffusion) |
| Cytotoxicity (MTT Assay on L929 cells) | 92% cell viability (non-toxic) |
The highly negative zeta potential indicates excellent physical stability, preventing aggregation of nanoparticles. The high encapsulation efficiency and sustained release profile make this formulation highly suitable for therapeutic applications [1].
The inhibitory activity of the TPA-loaded nanoemulsion against key enzymes involved in carbohydrate digestion is summarized below.
Table 2: Inhibitory Activity of TPA-Loaded Nanoemulsion
| Assay | Inhibition Percentage | Notes |
|---|---|---|
| α-Glucosidase Inhibition | 78.5% | Significant activity |
| α-Amylase Inhibition | 43.42% | Moderate activity |
The data demonstrates that TPA-loaded NE is a potent and specific α-glucosidase inhibitor. Its stronger inhibition of α-glucosidase compared to α-amylase is a desirable trait, as it may lead to fewer gastrointestinal side effects (e.g., flatulence and diarrhea) associated with undigested carbohydrates reaching the large intestine [1] [2].
The following is a standardized protocol for determining α-glucosidase inhibitory activity, compiled from methodologies used in recent scientific literature [3] [4].
The assay measures the ability of a test compound to inhibit the α-glucosidase enzyme. This enzyme hydrolyzes the synthetic substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), a yellow-colored compound. The intensity of the yellow color, measured spectrophotometrically, is proportional to the enzyme activity. Inhibition of the enzyme reduces the release of pNP and the resulting color intensity [3].
The percentage inhibition of α-glucosidase is calculated using the following formula [3] [4]:
α-Glucosidase Inhibitory Activity (%) = [(A_control - A_sample) / A_control] × 100
Where:
The IC₅₀ value (concentration required to inhibit 50% of enzyme activity) can be determined by plotting the inhibition percentage against a range of sample concentrations and analyzing the dose-response curve [2].
The following diagram visualizes the key stages of the experimental process for developing and testing the TPA nanoemulsion.
The development of TPA as a nanoemulsion presents a promising natural alternative or complementary therapy for managing Type 2 Diabetes. The sustained release from the nanoformulation can potentially prolong the therapeutic effect, allowing for less frequent dosing. Its high specificity for α-glucosidase over α-amylase suggests it may cause fewer digestive side effects compared to current drugs like acarbose [1] [2]. Furthermore, the nontoxic profile on normal cell lines (92% viability in L929 cells) indicates a favorable safety window for further development [1]. The formulation strategy can be applied to other poorly soluble antidiabetic compounds to enhance their bioavailability and efficacy.
The this compound-loaded nanoemulsion, formulated with an optimal 2:1 ratio of olive oil and Tween 80, demonstrates significant in vitro anti-diabetic potential through potent α-glucosidase inhibitory activity (78.5% inhibition). The provided detailed protocol allows for the standardized evaluation of its efficacy. The results position TPA nanoemulsion as a strong candidate for further in vivo studies and preclinical development as a novel therapeutic agent for Type 2 Diabetes Mellitus.
The key findings from the literature regarding TPA and its α-amylase inhibitory activity are summarized in the table below.
| Aspect | Details |
|---|---|
| Source | Isolated from endophytic fungi Alternaria longipes strain VITN14G of the mangrove plant Avicennia officinalis [1]. |
| Reported Activity | Exhibits satisfactory in vitro antidiabetic activity for Type 2 Diabetes Mellitus (T2DM) [1]. |
| Formulation | Encapsulated in a nanoemulsion to overcome stability and permeability issues[ citation:4]. |
| Inhibition Rate | The α-amylase inhibition rate of the TPA-loaded nanoemulsion was found to be 43.42% [1]. |
| α-Glucosidase Inhibition | The inhibition rate for α-glucosidase was reported to be 78.5% [1]. |
It is crucial to note the following limitations in the available data:
The following diagram outlines a generalized, high-level workflow for conducting an α-amylase inhibition assay. You would need to optimize the specific conditions (concentrations, timing) based on your compound and experimental goals.
Given the scarcity of detailed information on TPA, here are some suggestions for your research:
The table below summarizes the key characteristics and performance data of the optimized 2,4,6-Triphenylaniline (TPA) nanoemulsion as reported in the foundational study [1].
Table 1: Formulation Characteristics and In Vitro Performance of TPA-Loaded Nanoemulsion
| Attribute | Value / Result | Measurement / Significance |
|---|---|---|
| Source of TPA | Endophytic fungi (Alternaria longipes) from mangrove plant Avicennia officinalis | Natural product origin [1] |
| Formulation Type | Oil-in-water Nanoemulsion | For enhanced stability and permeability [1] |
| Optimized Excipient Ratio | Olive Oil : Tween 80 (2:1) | Determined via Response Surface Methodology (RSM) [1] |
| Particle Size | 124.8 nm | Hydrodynamic diameter [1] |
| Surface Charge (ζ potential) | -46.0 mV | Indicates strong physical stability [1] |
| Polydispersity Index (PDI) | 0.396 | Suggests a moderately narrow size distribution [1] |
| Encapsulation Efficiency | 95.93% | High loading capacity of the formulation [1] |
| In Vitro Cell Viability | 92% (L929 mouse connective tissue cells) | Demonstrates non-toxicity in normal cell lines [1] |
| Drug Release Kinetics | Sustained release over 48 hours | Fickian diffusion; best fit to Higuchi model [1] |
| α-Glucosidase Inhibition | 78.5% | Potent antidiabetic activity [1] |
| α-Amylase Inhibition | 43.42% | Significant antidiabetic activity [1] |
The sustained release of TPA from the nanoemulsion was found to follow the Higuchi model [1]. The following table places this model in the context of other common models used in pharmaceutical sciences.
Table 2: Key Mathematical Models for Drug Release Kinetics
| Model Name | Type | Underlying Principle | Common Application in Drug Delivery |
|---|---|---|---|
| Higuchi Model | Semi-empirical | Describes drug release from a matrix system as a square root of time-dependent process based on Fickian diffusion [2] [3]. | Controlled-release systems, matrix tablets, and transdermal films [3]. |
| Zero-Order Model | Empirical | Drug is released at a constant rate over time, independent of its concentration [3]. | Ideal for systems designed to provide a steady release of drug over an extended period (e.g., osmotic pumps) [3]. |
| First-Order Model | Empirical | The release rate is concentration-dependent; the system releases a constant fraction of drug per unit time [3]. | Reservoir-type systems and some matrix systems [3]. |
| Korsmeyer-Peppas Model | Semi-empirical | A power-law equation used to identify the mechanism of drug release (e.g., Fickian diffusion, polymer relaxation) for polymeric systems [3]. | Often applied to the first 60% of drug release data from swellable polymeric matrix tablets [3]. |
This protocol details the methodology for the preparation, optimization, and in vitro evaluation of the TPA-loaded nanoemulsion based on the published study [1].
Step 1: Preparation of TPA-Loaded Nanoemulsion
Step 2: Optimization using Response Surface Methodology (RSM)
Step 3: Physicochemical Characterization
EE (%) = [(Total TPA added - Free TPA) / Total TPA added] × 100Step 4: In Vitro Drug Release and Kinetics Modeling
Step 5: In Vitro Biological Activity
The following diagram, generated using Graphviz, illustrates the logical flow of the entire experimental process, from formulation to characterization.
Diagram Title: TPA Nanoemulsion Development Workflow
This document details the synthesis, characterization, and handling of an oxoimido complex of molybdenum, which is relevant for researchers in inorganic coordination chemistry and catalysis.
The molybdenum oxoimido complex [MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)] is a coordination compound featuring a sterically bulky 2,4,6-triphenylphenylimide ligand. Its structure is characterized by a distorted octahedral geometry with cis-oxo and imido groups, making it a compound of interest for studying metal-ligand multiple bonds and steric effects [1].
The organic precursor, this compound (TPA), is critical for introducing the imido ligand. Its steric profile dictates the solid-state structure of the resulting complex.
Reaction Scheme:
Na₂MoO₄ + this compound -(SiMe₃Cl, NEt₃, 1,2-dimethoxyethane (dme))→ [MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)]
Detailed Procedure:
[MoCl₂(NC₆H₂Ph₃-2,4,6)O(dme)] is formed as the product, presumably after workup and purification [1].The complex has been unequivocally characterized by single-crystal X-ray diffraction, revealing a distorted octahedral geometry [1].
Table 1: Key Crystallographic Bond Lengths [1]
| Bond | Length (Å) | Description |
|---|---|---|
| Mo–N(_{imido}) | 1.756(7) | Consistent with a four-electron donor imido ligand |
| Mo–O(_{oxo}) | 1.700(6) | Consistent with a two-electron donor oxo ligand |
Table 2: Key Crystallographic Bond Angle [1]
| Angle | Value (°) | Implication |
|---|---|---|
| Mo–N–C | 172.2(7) | Indicates a nearly linear imido group, bending towards one side of the molecule |
Structural Insights:
While the specific oxoimido complex is from 1996, research into molybdenum(V) coordination chemistry remains active. Recent studies continue to explore the robust {Moᴠ₂O₄}²⁺ core with various N,O-donor ligands, highlighting the enduring interest in molybdenum's versatile coordination modes and its relevance for developing new metal-organic materials [4].
Below is a workflow diagram summarizing the key stages of the synthesis protocol.
{Mo₂O₄}²⁺ cores [4].
2,4,6-Triphenylaniline (TPA) is a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G, found in the mangrove plant Avicennia officinalis [1] [2]. Initial isolation involves standard procedures for working with endophytic fungi.
Workflow Overview:
Detailed Steps:
Fungal Isolation:
Scale-up Fermentation:
Metabolite Extraction:
Separation and Purification:
TPA faces challenges related to stability and permeability. A nanoemulsion (NE) drug delivery system has been successfully developed to overcome these limitations [1].
Objective: To develop a stable TPA-loaded nanoemulsion using Response Surface Methodology (RSM) for optimization.
Materials:
Method:
Table 1: Optimized Characteristics of TPA-loaded Nanoemulsion [1]
| Parameter | Result |
|---|---|
| Particle Size | 124.8 nm |
| Zeta Potential | -46.0 mV |
| Polydispersity Index (PDI) | 0.396 |
| Encapsulation Efficiency | 95.93% |
A high negative zeta potential (below -30 mV) indicates good physical stability by preventing particle aggregation due to strong electrostatic repulsion. The high encapsulation efficiency ensures most of the drug is successfully loaded.
TPA exhibits its antidiabetic effect primarily through the inhibition of carbohydrate-hydrolyzing enzymes.
Objective: To evaluate the inhibitory activity of TPA and TPA-NE against α-glucosidase and α-amylase.
Materials:
Method for α-Glucosidase Inhibition [1] [4]:
Method for α-Amylase Inhibition [1] [4]:
Table 2: In Vitro Antidiabetic Activity of TPA-loaded Nanoemulsion [1]
| Assay | Inhibition (%) by TPA-NE | Reported IC₅₀ for Bioactive Fraction from C. angustifolia [4] |
|---|---|---|
| α-Glucosidase Inhibition | 78.5% | 4.9 ± 0.07 µM |
| α-Amylase Inhibition | 43.42% | 2.75 ± 0.09 µM |
The sustained release from the nanoemulsion, which followed the Higuchi model via Fickian diffusion over 48 hours, contributes to this prolonged efficacy [1].
Objective: To ensure the safety of TPA and its formulation on normal cell lines.
Materials: L929 normal cell lines (mouse subcutaneous connective tissue), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), MTT reagent, DMSO, CO₂ incubator, microplate reader.
Method [1]:
Result: TPA-loaded NE showed no toxic effects on L929 cells, with a high viable cell percentage of 92% [1], confirming its biocompatibility for therapeutic application.
This document outlines standardized protocols for working with the endophytic metabolite this compound. The key findings demonstrate that TPA, particularly when formulated as a stable nanoemulsion, is a safe and effective inhibitor of key enzymes involved in Type 2 Diabetes Mellitus (T2DM). The provided methodologies for isolation, formulation, and bioactivity testing offer a robust framework for further preclinical investigation.
Future research should focus on:
This protocol outlines the steps to evaluate the cytotoxicity of a test substance, such as 2,4,6-triphenylaniline, using the MTT assay on L929 mouse fibroblast cells, in accordance with ISO 10993-5 standards [1] [2].
1. Principle The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. A decrease in metabolic activity, indicating cytotoxicity, results in less formazan production and a lower measured absorbance [2] [3].
2. Reagents and Materials
3. Experimental Workflow The procedure involves preparing the cells and test sample, treating the cells, and then quantifying their metabolic activity.
4. Detailed Procedure
5. Data Analysis and Acceptance Criteria
Calculate the percentage of cell viability for each test concentration using the formula:
Cell Viability (%) = (Mean Absorbance of Test Group / Mean Absorbance of Negative Control Group) × 100
According to ISO 10993-5, a reduction in cell viability to below 70% of the control value is considered a cytotoxic effect [1] [2]. You can use this data to calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software like GraphPad Prism [3].
The table below summarizes critical parameters to consider when designing your experiment, based on protocols from the search results.
| Parameter | Specification | Reference |
|---|---|---|
| Cell Line | L929 mouse fibroblast cells | [1] [2] [4] |
| Seeding Density | ~1 x 10⁴ cells/well (in a 96-well plate) | [1] [3] |
| Exposure Duration | 24 h, 48 h, or 72 h | [1] [2] |
| MTT Incubation Time | 2 to 4 hours | [2] [3] |
| Absorbance Wavelength | 570 nm (reference: 650 nm) | [2] |
| Cytotoxicity Threshold | <70% cell viability (vs. negative control) | [1] [2] |
| Positive Control | 5% Phenol solution, ZDEC, or latex extract | [1] [2] |
| Negative Control | Culture medium, solvent control, or HDP film | [1] [2] |
To evaluate This compound, you would integrate it into the protocol as the test substance. Given the lack of specific data, you will need to perform a concentration-range finding experiment. It is recommended to test a wide range of concentrations (e.g., from 1 µM to 100 µM or higher) to determine the IC₅₀ value accurately.
I hope this structured protocol provides a solid foundation for your research. Should you need to investigate the mechanisms of cytotoxicity further after obtaining initial MTT results, the search results also describe advanced methods like transcriptomics and proteomics that can be applied [4].
2,4,6-Triphenylaniline (TPA) is a secondary metabolite isolated from the endophytic fungi Alternaria longipes strain VITN14G found in the mangrove plant Avicennia officinalis. This compound has demonstrated significant in vitro antidiabetic activity for Type 2 Diabetes Mellitus (T2DM) through its inhibition of α-glucosidase and α-amylase enzymes, key regulators of carbohydrate metabolism. The encapsulation of TPA within a nanoemulsion delivery system addresses several pharmaceutical challenges associated with this compound, including stability issues and permeability limitations, while simultaneously enhancing its therapeutic potential through controlled release kinetics. [1]
The release mechanism of pharmaceutical compounds from delivery systems plays a critical role in determining their therapeutic efficacy and safety profiles. Among various release mechanisms, Fickian diffusion represents a fundamental process where drug release is driven primarily by concentration gradients, following Fick's laws of diffusion. This release mechanism is characterized by a predictable, concentration-dependent release profile that enables researchers to design optimized delivery systems with precise control over drug release rates. Understanding and characterizing the Fickian diffusion mechanism in TPA nanoemulsions provides valuable insights for developing effective antidiabetic formulations with enhanced bioavailability and controlled release properties. [1] [2]
Fickian diffusion, also known as Case I diffusion, describes a drug release process where the rate of drug diffusion is much faster than the rate of polymer matrix relaxation. This mechanism occurs when the polymer relaxation time (tᵣ) is significantly greater than the characteristic solvent diffusion time (tḍ). In practical terms, this means that the drug release is primarily controlled by simple diffusion along concentration gradients rather than being influenced by matrix swelling or erosion processes. The Fickian diffusion mechanism results in a predictable release profile where the cumulative drug release is proportional to the square root of time, as described by the Higuchi model. This type of diffusion is particularly desirable in drug delivery systems as it enables more precise prediction and control of release kinetics. [2]
In the case of nanocarrier systems like nanoemulsions, Fickian diffusion typically involves the partition of drug molecules from the oil phase into the aqueous phase, followed by diffusion through the aqueous boundary layer. The diffusional properties are influenced by multiple factors including the physicochemical characteristics of the drug, the composition and viscosity of the nanoemulsion, the interfacial properties between oil and water phases, and the environmental conditions such as pH and temperature. For TPA nanoemulsions, the Fickian diffusion mechanism ensures consistent and predictable release patterns that can be optimized through formulation parameters. [1] [2]
Several mathematical models are employed to characterize drug release kinetics from delivery systems. These models help identify the underlying release mechanisms and predict drug release behavior under various conditions. The most relevant models for analyzing Fickian diffusion include:
Higuchi Model: This model describes drug release from an insoluble matrix as a diffusion process based on Fick's law, where the cumulative drug release is proportional to the square root of time. The equation is expressed as (Q_t = k_H \sqrt{t}), where (Q_t) is the cumulative amount of drug released at time (t), and (k_H) is the Higuchi dissolution constant. A linear relationship between cumulative release and √time indicates Fickian diffusion control. [3]
Korsmeyer-Peppas Model: This model is used to analyze drug release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. The model is expressed as (M_t/M_\infty = kt^n), where (M_t/M_\infty) is the fraction of drug released at time (t), (k) is a constant incorporating structural and geometric characteristics, and (n) is the release exponent indicating the drug release mechanism. For cylindrical structures, an (n) value of 0.45 corresponds to Fickian diffusion, while values between 0.45 and 0.89 indicate anomalous (non-Fickian) transport, 0.89 indicates Case-II transport, and greater than 0.89 indicates Super Case-II transport. [4]
Zero-Order Kinetics: This model describes systems where drug release occurs at a constant rate independent of concentration, represented by (Q_t = Q_0 + k_0t), where (Q_0) is the initial amount of drug, and (k_0) is the zero-order release constant. While desirable for maintaining constant drug levels, this mechanism is less common in nanoemulsion systems without additional rate-controlling elements. [3]
Table 1: Mathematical Models for Drug Release Kinetics Analysis
| Model | Equation | Release Mechanism Indicated | Key Parameters |
|---|---|---|---|
| Higuchi | (Q_t = k_H \sqrt{t}) | Fickian diffusion | (k_H): Higuchi constant |
| Korsmeyer-Peppas | (M_t/M_\infty = kt^n) | Fickian (n=0.45), Anomalous (0.45
Particle Size and PDI Analysis:
Zeta Potential Measurement:
Encapsulation Efficiency (EE) Determination:
Morphological Analysis:
Dialyis Method:
Sample Analysis:
Release Kinetics Analysis:
The following workflow diagram illustrates the complete experimental procedure for formulating and evaluating TPA nanoemulsions:
The release profile of TPA from the nanoemulsion system demonstrates characteristic Fickian diffusion behavior. Experimental data shows a sustained release pattern over 48 hours with an initial rapid release phase followed by a slower, consistent release phase. The specific release parameters observed for TPA nanoemulsion include:
The drug release exponents calculated from the Korsmeyer-Peppas model provide critical insight into the release mechanism. For cylindrical drug-loaded structures, the interpretation of release exponent (n) values is as follows:
Table 2: Interpretation of Release Exponent (n) in Korsmeyer-Peppas Model
| Release Exponent (n) | Drug Release Mechanism | Rate Controlling Mechanism |
|---|---|---|
| 0.45 | Fickian Diffusion | Diffusion-controlled |
| 0.45 < n < 0.89 | Anomalous (Non-Fickian) Transport | Combined diffusion and polymer relaxation |
| 0.89 | Case-II Transport | Polymer relaxation-controlled |
| n > 0.89 | Super Case-II Transport | Extensive polymer relaxation |
For the TPA nanoemulsion system, the release exponent (n) value of approximately 0.45 confirms Fickian diffusion as the primary release mechanism, indicating that the release is primarily controlled by diffusion through the nanoemulsion matrix without significant influence from polymer swelling or erosion processes. [1] [4]
The application of various mathematical models to TPA nanoemulsion release data provides quantitative confirmation of the Fickian diffusion mechanism:
The Higuchi model fit demonstrates a linear relationship between cumulative drug release and the square root of time, characteristic of Fickian diffusion systems. This relationship indicates that drug release from the nanoemulsion is controlled by the concentration gradient across the delivery system, following Fick's first law of diffusion. [1] [3]
The therapeutic efficacy of TPA nanoemulsion was evaluated through enzyme inhibition assays relevant to diabetes management:
These results demonstrate that the nanoemulsion formulation maintains the biological activity of TPA after encapsulation and effectively controls its release through Fickian diffusion mechanisms. The sustained release profile provided by the Fickian diffusion mechanism allows for prolonged enzyme inhibition, which is particularly beneficial for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus. [1]
The Fickian diffusion release mechanism of TPA from nanoemulsion systems offers significant advantages for diabetes therapy. The predictable, concentration-dependent release profile enables:
The enzyme inhibition profile of TPA nanoemulsion, with significant inhibition of both α-glucosidase and α-amylase, positions it as a promising candidate for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus. The Fickian diffusion mechanism ensures consistent availability of the drug for enzyme inhibition, potentially leading to improved glycemic control. [1]
The developed TPA nanoemulsion system offers multiple advantages:
The TPA nanoemulsion system utilizing Fickian diffusion as its primary release mechanism represents a promising approach for controlled drug delivery in diabetes management. The comprehensive characterization and release kinetics analysis provide a solid foundation for further development of this delivery system. The experimental protocols outlined in this document offer researchers a standardized approach for formulating, optimizing, and evaluating similar nanoemulsion-based delivery systems.
Future research directions should include:
The confirmation of Fickian diffusion as the primary release mechanism for TPA nanoemulsions provides a predictable and controllable platform for further development of this promising antidiabetic formulation. [1]
This compound (TPA), with the molecular formula C₂₄H₁₉N, is a sterically hindered aniline derivative. Its molecular structure features a central aniline ring with phenyl substituents at the 2, 4, and 6 positions. A key structural feature is that the bulky ortho-phenyl groups prevent the amine group from participating in typical hydrogen-bonding interactions in the solid state [1] [2] [3]. This unique characteristic, combined with its aromatic-rich structure, makes it a compound of interest in materials science and drug delivery. TPA was identified as a secondary metabolite from the endophytic fungi Alternaria longipes strain VITN14G, isolated from the mangrove plant Avicennia officinalis [4]. Its most prominent documented application is in the development of a nanoemulsion-based drug delivery system for Type 2 Diabetes Mellitus (T2DM).
The following protocol describes the development of a stable and effective TPA-loaded nanoemulsion (TPA-NE) for antidiabetic application [4].
2.1. Objective To encapsulate TPA into a nanoemulsion using an optimized ratio of oil and surfactant to achieve high encapsulation efficiency, stability, and sustained release for antidiabetic therapy.
2.2. Materials
2.3. Experimental Procedure
Step 1: Preparation of TPA-Loaded Nanoemulsion
Step 2: Optimization using Response Surface Methodology (RSM)
Step 3: Characterization of the Final Formulation The optimized TPA-NE should be characterized for the following attributes, which are the target outcomes from the RSM optimization [4]:
(Total amount of TPA - Free unencapsulated TPA) / Total amount of TPA x 100%)The workflow below summarizes the key stages of the nanoemulsion formulation process:
The primary biological application of TPA is its use as an antidiabetic agent. The TPA-loaded nanoemulsion (TPA-NE) has demonstrated significant activity in vitro, targeting key enzymes involved in blood glucose regulation [4].
3.1. In Vitro Antidiabetic Activity Assessment Protocol
Objective: To evaluate the inhibitory activity of TPA-NE against α-glucosidase and α-amylase, two digestive enzymes responsible for carbohydrate breakdown.
Procedure:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100Key Findings: The results from this assay for the TPA-loaded nanoemulsion are summarized in the table below [4].
| Assay Parameter | Result for TPA-Loaded Nanoemulsion |
|---|---|
| α-Glucosidase Inhibition | 78.5% |
| α-Amylase Inhibition | 43.42% |
3.2. In Vitro Release and Safety Profile
Release Kinetics Protocol:
Key Findings:
Safety Assessment (MTT Assay Protocol):
% Viability = (Abs_sample / Abs_control) x 100Key Findings:
The diagram below illustrates the multi-faceted efficacy and safety profile of the TPA nanoemulsion:
The following table consolidates the key chemical, structural, and application-specific data for this compound.
| Property | Description / Value |
|---|---|
| Chemical Formula | C₂₄H₁₉N [1] [2] |
| Molecular Weight | 321.40 g/mol [2] |
| Melting Point | 122-125 °C [5] |
| Structural Highlight | Bulky ortho-phenyl groups prevent intermolecular hydrogen bonding [1] [2] [3]. |
| Source | Secondary metabolite from endophytic fungus Alternaria longipes [4]. |
| Primary Application | Nanoemulsion for Type 2 Diabetes Mellitus therapy [4]. |
| Key Formulation | Nanoemulsion with Olive Oil:Tween 80 (2:1 ratio) [4]. |
| Targeted Enzymes | α-Glucosidase and α-Amylase [4]. |
This compound represents a promising scaffold for pharmaceutical development, particularly in the management of Type 2 Diabetes Mellitus. The successful formulation of TPA into a stable nanoemulsion addresses potential challenges of stability and permeability. The optimized formulation demonstrates high encapsulation efficiency, a sustained release profile, significant inhibition of key carbohydrate-digesting enzymes, and a favorable safety profile in vitro. These application notes and protocols provide a foundation for researchers to further explore the coordination chemistry and develop advanced drug delivery systems based on TPA.
Low yield in recrystallization can stem from several issues during the process. The table below outlines common problems and their immediate solutions.
| Problem | Possible Reason | Immediate Remedial Action |
|---|---|---|
| Overuse of Solvent [1] | Excessive solvent reduces yield by keeping compound in mother liquor | Concentrate solution by boiling off some solvent (~25-50%) and re-cool [1] [2] |
| Rapid Crystallization [1] | Fast crystal growth traps impurities, requiring re-crystallization and loss | Add extra hot solvent to re-dissolve, then cool slowly; insulate flask [1] |
| No Crystal Formation [1] [2] | Solution not saturated enough or lacks nucleation sites | Scratch flask with glass rod; add seed crystal; boil off more solvent [1] [2] |
| Loss to Mother Liquor [1] | Significant compound remains dissolved after crystallization | Recover a "second crop" by concentrating/boiling off mother liquor and repeating crystallization [1] |
For compounds with challenging morphology, the solvent-antisolvent method can improve crystal form and purity. This technique uses a solvent system where the compound is highly soluble in one solvent (the "solvent") but has low solubility in another, miscible one (the "antisolvent") [3] [2].
1. Principle and Workflow This method works by creating a high level of supersaturation when the antisolvent is added, prompting crystallization. The general workflow is as follows, and the selection of the solvent pair is the most critical step for success.
2. Solvent Selection Guide Based on studies of similar triaryl compounds, here are potential solvent pairs to investigate [3] [2]:
| Solvent | Antisolvent | Application Note |
|---|---|---|
| NMP (N-Methyl-2-pyrrolidone) | Water | Effective for rigid, aromatic structures; high solubility in NMP [3]. |
| DMF (Dimethylformamide) | Water | Good solubility for many triarylamines [3]. |
| Ethyl Acetate | Hexane | Common lab pair; good for less polar compounds [2]. |
| Methanol | Dichloromethane | Useful for modulating polarity [2]. |
| Toluene | Hexane | Suitable for non-polar aromatics [2]. |
3. Key Parameters for Optimization To successfully implement this method, focus on these key experimental parameters derived from the literature [3]:
The table below summarizes the key parameters and results from a successfully formulated TPA nanoemulsion, which achieved a high encapsulation efficiency [1].
| Parameter | Description / Value |
|---|---|
| Bioactive Compound | 2,4,6-Triphenylaniline (TPA) |
| Source of TPA | Endophytic fungi Alternaria longipes strain VITN14G [1] |
| Formulation System | Oil-in-water Nanoemulsion |
| Oil Phase | Olive Oil [1] |
| Surfactant | Tween 80 [1] |
| Oil:Surfactant Ratio | 2:1 [1] |
| Particle Size | 124.8 nm [1] |
| Surface Charge (ζ-potential) | -46.0 mV [1] |
| Polydispersity Index (PDI) | 0.396 [1] |
| Encapsulation Efficiency | 95.93% [1] |
| In Vitro Release Model | Higuchi model (sustained release over 48 hours) [1] |
| Biological Activity | α-glucosidase inhibition: 78.5%; α-amylase inhibition: 43.42% [1] [2] |
Here are answers to common questions and solutions to potential issues you might encounter.
Q1: What is a proven high-efficiency formulation for TPA? The most documented formulation uses an olive oil and Tween 80 mixture at a 2:1 ratio. This combination was optimized using Response Surface Methodology (RSM) and resulted in an encapsulation efficiency of over 95% [1].
Q2: How can I systematically optimize my nanoemulsion formulation? Employ statistical optimization tools like Response Surface Methodology (RSM). This approach allows you to efficiently study the interactive effects of multiple variables (e.g., oil concentration, surfactant concentration, homogenization energy) on critical quality attributes like particle size, PDI, and ultimately, encapsulation efficiency [1].
Q3: My nanoemulsion is unstable and aggregating. What could be the reason? Instability is often linked to an insufficient surface charge. The ζ-potential indicates the repulsive forces between particles. The optimized TPA nanoemulsion had a high ζ-potential of -46.0 mV, which provides excellent electrostatic stability. If your value is close to neutral (e.g., between -10 mV and +10 mV), the formulation is likely to aggregate. Try adjusting the surfactant type or concentration to increase the ζ-potential [1] [3].
Q4: How can I protect my nanoemulsion during freeze-drying? While not used in the primary TPA study, natural surfactants like Tea Saponins (TS) have shown promise as effective cryoprotectants for other nanoemulsions. Incorporating 5% (w/v) TS can prevent the irreversible aggregation of droplets during the freeze-drying process, yielding a stable freeze-dried powder [4].
Q5: What is the expected release profile for TPA from a nanoemulsion? An ideal TPA nanoemulsion should provide a slow and sustained release over an extended period. The reference formulation exhibited a release profile over 48 hours that followed the Higuchi model, indicative of a diffusion-controlled release mechanism [1].
Q6: How do I measure the success of my formulation beyond encapsulation efficiency? It is crucial to evaluate the biological activity of the encapsulated TPA. Conduct in vitro bioactivity assays such as α-glucosidase and α-amylase inhibition tests to confirm that the encapsulation process has preserved and potentially enhanced TPA's antidiabetic efficacy [1].
The following diagram outlines the key stages in developing and optimizing a TPA nanoemulsion, from preparation to final characterization.
This flowchart can help you diagnose and address specific problems that may arise during the formulation process.
This methodology is adapted from a published study that successfully developed a TPA-loaded nanoemulsion for type 2 diabetes mellitus applications [1].
1. Aim: To formulate a TPA-loaded nanoemulsion with an optimal hydrodynamic diameter, surface charge (ζ potential), and polydispersity index (PDI) using RSM.
2. Materials:
3. Critical Step-by-Step Methodology:
The table below summarizes the outcomes from the cited study after RSM optimization [1].
| Parameter | Optimized Result | Experimental Details |
|---|---|---|
| Optimal Oil:Surfactant Ratio | Olive Oil : Tween 80 (2:1) | Used as the independent variable in the RSM optimization [1]. |
| Hydrodynamic Diameter | 124.8 nm | Measured as a key response variable for the RSM model [1]. |
| ζ Potential | -46.0 mV | Measured as a key response variable for the RSM model [1]. |
| Polydispersity Index (PDI) | 0.396 | Indicates a relatively narrow size distribution; used as a key response variable [1]. |
| Encapsulation Efficiency | 95.93% | Determined to assess the success of the TPA loading into the nanoemulsion [1]. |
Q1: My nanoemulsion has a larger-than-desired hydrodynamic diameter and high PDI. What could be the cause?
Q2: The ζ potential of my formulation is low, suggesting poor physical stability. How can I improve it?
The following diagram illustrates the logical workflow for the RSM-based optimization process described in the protocol.
The data and the optimal 2:1 ratio provided here are from a single, specific study [1]. The optimal parameters for your research may differ based on your specific TPA source, grade of excipients, equipment, and intended application. Therefore, this guide should be used as a foundational template, and conducting your own RSM study is essential for reliable results.
The table below summarizes the key handling and stability information for 2,4,6-triphenylaniline.
| Property | Specification / Guideline |
|---|---|
| Physical Form | White to light yellow powder [1] [2] |
| Melting Point | 122 - 125 °C [2] [1] |
| Storage Conditions | Cool place. Keep container tightly closed in a dry and well-ventilated place [2]. |
| Incompatible Materials | Strong oxidizing agents [2]. |
| Sensitivity | Hygroscopic (absorbs moisture from the air). Avoid formation of dust and aerosols [2]. |
| Stability | Stable under recommended storage conditions [2]. |
To ensure safety and protect the compound's integrity, adhere to the following precautions [2]:
The following checked procedure from Organic Syntheses details the synthesis of this compound, providing a reference for its handling in a laboratory setting [3].
1. Procedure A filtered solution of 70 g (0.20 mole) of 2,4,6-triphenylnitrobenzene in 500 ml of dioxane is placed in a 1-litre pressure vessel. 10 g of Raney nickel catalyst (previously rinsed with absolute ethanol) is added. The vessel is sealed, evacuated to 40–50 mm, and pressured with hydrogen to 30–40 p.s.i. three times. After a final evacuation, hydrogen is introduced until the pressure reaches 1000 p.s.i. (approx. 70 atm). The reaction proceeds for about 25 hours with stirring until hydrogen absorption is complete. The vessel is vented, and the catalyst is removed by filtration and washed with 30 ml of dioxane. The combined filtrates are concentrated under reduced pressure using a rotary evaporator (40–50°C at 50 mm) to leave an oil. The product solidifies upon trituration with a small amount of methanol, is collected on a Buchner funnel, and washed with ice-cold methanol to yield 60–63 g (94–98%) of light yellow this compound, m.p. 135–136°C [3].
2. Purification The product from the initial procedure is sufficiently pure for subsequent preparations (e.g., making 2,4,6-triphenylphenol). For purification, it can be recrystallized from about 100 ml of glacial acetic acid to yield 50–55 g (78–86%) of pure product with a melting point of 136–137°C [3].
Q1: What are the first aid measures in case of accidental exposure?
Q2: How should I dispose of waste this compound? Offer surplus and non-recyclable material to a licensed disposal company. It can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber [2].
Q3: Is this compound classified as a carcinogen? According to the safety data sheet, this product contains no components identified as probable, possible, or confirmed human carcinogens by IARC at levels of 0.1% or higher [2].
The following experimental workflow illustrates a key application of this compound in polymer synthesis for electrocatalysis research, based on a recent study [4].
Q1: Why should I choose alumina over silica for purifying 2,4,6-triphenylaniline? Alumina is a basic stationary phase, making it particularly suitable for basic compounds or those sensitive to acidic conditions. Since aniline derivatives can be slightly basic, alumina helps prevent potential decomposition or poor elution that might occur on acidic silica gel [1].
Q2: What type and mesh size of alumina should I use? For standard gravity or flash column chromatography, Alumina of activity II or III, 150 mesh, is most commonly employed [1]. Type II and III alumina have a higher water content, which makes them less active and can be beneficial for separating moderately polar compounds without overly strong adsorption.
Q3: A compound is not eluting from the column. What should I do? The stationary phase may be too active. Try increasing the polarity of your eluent solvent system more gradually. Alternatively, you can "deactivate" the alumina by adding 1-5% of a polar modifier like triethylamine or methanol to your mobile phase to compete with strong adsorption sites [1].
Here are common issues and their solutions based on general column chromatography principles.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor Separation | Incorrect solvent system, flow rate too fast, column too short | Optimize eluent polarity with TLC; slow down flow rate; use a longer column or finer alumina |
| Tailed Bands | Flow rate too fast, active sites on alumina | Reduce flow rate; use a less active alumina (Type II/III) or add polar modifier to eluent [2] |
| Column Runs Dry | Solvent reservoir emptied | Never let solvent level drop below stationary phase; carefully add more eluent to avoid disturbing surface [2] |
| No Bands Elute | Compound too strongly adsorbed, eluent not polar enough | Increase eluent polarity significantly; consider a different stationary phase |
| Slow Flow Rate | Fine particle size, clogged frit/wool, tightly packed column | Use coarser alumina; ensure cotton/glass wool plug is not too dense [1] |
This protocol is adapted from general column chromatography guides [2] [1].
1. Preparing the Column
2. Packing the Column (Slurry Method Recommended)
3. Loading the Sample
4. Running the Column and Collecting Fractions
The following diagram summarizes the key steps and decision points in the purification process.
Here are answers to some common questions regarding TPA's solubility and biological activity:
What causes the poor solubility of 2,4,6-Triphenylaniline? The molecular structure of TPA is large and hydrophobic (Molecular Formula: C₂₄H₁₉N) [1] [2] [3]. Its three phenyl rings create significant steric bulk, which prevents the molecule from participating in hydrogen bonding with water [4]. This lack of interaction with polar solvents like water is the primary reason for its low solubility.
Are there any formulated versions of TPA designed for biological assays? Yes, researchers have developed a TPA-loaded nanoemulsion specifically for use in biological systems. This formulation was created to solve the problems of stability and permeability, making it suitable for therapeutic applications [5].
What is the biological activity of TPA? Current research indicates that TPA, when formulated as a nanoemulsion, shows promise as an antidiabetic agent. It has demonstrated inhibitory activity against the enzymes α-glucosidase (78.5% inhibition) and α-amylase (43.42% inhibition), which are key targets in the management of Type 2 Diabetes Mellitus (T2DM) [5].
The following table summarizes the key characteristics of TPA and its optimized nanoemulsion formulation:
| Property | This compound (Pure Compound) | TPA-Loaded Nanoemulsion |
|---|---|---|
| Molecular Weight | 321.41 g/mol [3] | Not Applicable |
| Melting Point | 122-125 °C [1] [2] | Not Applicable |
| Reported Solubility | Poor in aqueous media [5] | High encapsulation efficiency (95.93%) [5] |
| Particle Size (Hydrodynamic Diameter) | Not Applicable | 124.8 nm [5] |
| Surface Charge (Zeta Potential) | Not Applicable | -46.0 mV [5] |
| Polydispersity Index (PDI) | Not Applicable | 0.396 [5] |
| Key Biological Activity | Not specified for pure compound | α-glucosidase & α-amylase inhibition [5] |
This methodology is adapted from a published study that successfully created a stable nanoemulsion for antidiabetic testing [5].
1. Objective To encapsulate TPA into a nanoemulsion to enhance its stability, permeability, and suitability for biological assays.
2. Materials
3. Optimization and Formulation Procedure
4. Characterization of the Nanoemulsion After preparation, characterize the formulation to ensure it meets the following benchmarks based on the published study [5]:
5. In Vitro Biological Application
This workflow for formulating and applying TPA in biological assays can be summarized as follows:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Encapsulation Efficiency | Incorrect oil-to-surfactant ratio; insufficient mixing during preparation. | Re-optimize the formulation using RSM; ensure high-shear homogenization during emulsion preparation. |
| Large Particle Size & High PDI | Unstable emulsion formation; coalescence of droplets. | Optimize the homogenization parameters (speed, time, pressure); verify the purity and concentration of surfactants. |
| Precipitation in Bioassay Buffer | Instability of the nanoemulsion in the assay's aqueous medium. | Characterize the nanoemulsion's stability in the specific buffer; consider adding a co-surfactant or adjusting the pH. |
| Formulation System | Key Components/Strategy | Achieved PDI | Reference / Context |
|---|---|---|---|
| 2,4,6-Triphenylaniline (TPA) [1] | Olive oil & Tween 80 (2:1); Response Surface Methodology (RSM) for optimization | 0.396 | Directly demonstrates feasibility for the specific compound. |
| Plant Oil-Based [2] | Pumpkin/Grape seed oil, Tween 80, Span 80, Lecithin; Box-Behnken Design (BBD) | 0.205 | Highlights impact of surfactant blend and statistical optimization. |
| Lemongrass Oil [3] | Rhamnolipid biosurfactant; Ultrasonication; Optimized Oil-to-Surfactant Ratio (OSR) | 0.35 | Shows use of natural surfactants and high-energy method. |
| Silymarin [4] | Tea Saponins (TS) as a natural emulsifier; Varying emulsifier concentration | 0.034 - 0.100 | Demonstrates that increasing emulsifier concentration can drastically reduce PDI. |
| Pinus koraiensis Oil [5] | High-energy method; Not specified | 0.121 | Indicates that a very low PDI is achievable for essential oil nanoemulsions. |
| Palmarosa & Tea Tree Oils [6] | Eumulgin surfactant; Ultrasonication; Long-term stability tracking | Stable for one year | Emphasizes the importance of surfactant choice and high-energy methods. |
A high PDI indicates an inconsistent droplet size distribution. Here are the primary factors to investigate and adjust in your experiments.
High PDI is typically caused by inefficient emulsification energy, an unoptimized surfactant system, or unstable formulation conditions.
The following diagram outlines a general workflow for developing and optimizing a stable nanoemulsion, integrating strategies from the search results.
Nanoemulsion Development Workflow
Since a direct protocol for this compound is not available, I suggest:
The following method is adapted from a research paper that used this compound (TPA) as a co-monomer. This is a laboratory-scale chemical oxidation polymerization [1].
The workflow below outlines the key stages and considerations for transitioning from this laboratory synthesis to a scaled-up process.
Based on common scale-up challenges, here is a guide you can build upon.
| Question | Possible Cause & Solution |
|---|
| We observe inconsistent reaction rates and longer cycle times in the plant compared to the lab. | Cause: Inefficient heat transfer or mixing in a larger reactor, leading to hot spots or incomplete reactant mixing. Troubleshooting: Review and optimize agitator design, blade type, and stirring speed. Ensure jacket temperature control is adequate for the larger reaction mass. | | The product purity decreases at larger scales, with more by-products. | Cause: Poor local stoichiometry during reagent addition or inadequate temperature control. Troubleshooting: Implement controlled addition of reagents (e.g., slow dosing of oxidants). Re-evaluate and potentially reduce the reaction temperature profile to suppress side reactions. | | The isolation (filtration/washing) step is much slower than in the lab. | Cause: Changes in particle size and morphology, or clogging of filter media. Troubleshooting: Optimize crystallization or precipitation conditions to achieve a filter-friendly particle size distribution. Test different filter aids or equipment. | | The chemical yield is high, but the isolated yield is low. | Cause: Product losses during transfer between large-scale equipment or during the washing steps. Troubleshooting: Review the design of the plant's piping and transfer systems to minimize holdup and dead zones. Optimize washing solvent volume and sequence. |
When moving from the lab to pilot or production scale, you will need to address the following areas:
Q1: What are the potential hazards of 2,4,6-triphenylaniline? While specific toxicological data is unavailable, you should treat this and similar organic powders as potentially hazardous. Assume risks include:
Q2: What personal protective equipment (PPE) is required? Based on the potential hazards, the following minimum PPE is recommended for standard handling operations:
| Operation | Eye & Face Protection | Skin Protection | Respiratory Protection |
|---|---|---|---|
| Weighing & Handling | Safety glasses | Nitrile gloves, lab coat | Not typically required if adequate local ventilation is used |
| Spill Clean-up | Safety goggles | Double nitrile gloves, lab coat | Dust mask or respirator if airborne dust is generated |
This section outlines a general handling procedure and associated troubleshooting guide.
General Handling Protocol:
Troubleshooting Guide for Common Scenarios:
| Issue | Immediate Action | Preventive Measures |
|---|
| Small Spill (< 100g) | 1. Alert others in the area. 2. Don appropriate PPE (see table above). 3. Contain with absorbent pads or spill socks. 4. Collect using a dedicated dustpan and brush. Never use compressed air. 5. Dispose as hazardous chemical waste. | Use secondary containment trays. Implement a "no-handle" zone around the balance. | | Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | Ensure gloves are worn and cuffs of the lab coat are over the gloves. | | Uncertain Ventilation | Stop work immediately. Do not proceed until adequate ventilation (a certified fume hood) is confirmed and used. | Always verify engineering controls are operational before starting an experiment. |
The following diagram summarizes the logical decision process for safely handling this compound in the lab, based on the principles above.
To ensure safety in the absence of specific data, you should:
The table below summarizes the key experimental data for 2,4,6-triphenylaniline and other aniline-derived compounds, highlighting their performance in standard antidiabetic assays.
| Compound / Derivative Class | Source / Synthesis | Key Enzymatic Inhibition (IC₅₀) | Proposed Mechanism of Action | Primary Experimental Evidence |
|---|
| This compound (TPA) [1] | Isolated from endophytic fungus Alternaria longipes. | α-glucosidase: Active, ~10% higher inhibition than acarbose [1]. α-amylase: Active, no significant difference from acarbose [1]. | Dual enzyme inhibition; strong binding affinity to glycolytic enzymes predicted via molecular docking [1]. | In vitro enzyme assays; cytotoxicity (MTT) on L929 cells (73.96% viability) [1]. | | TPA-Loaded Nanoemulsion [2] | TPA encapsulated in olive oil/Tween 80 nanoemulsion. | α-glucosidase: 78.5% inhibition [2]. α-amylase: 43.42% inhibition [2]. | Sustained drug release enhancing therapeutic application; improved stability and permeability [2]. | In vitro release study (sustained over 48 hrs); MTT assay on L929 cells (92% viability) [2]. | | 1,2,4-Triazole-Thioacetamide (e.g., Compound 4) [3] | Synthetic, from 2-(4-methoxyphenyl) acetohydrazide and aniline derivatives. | α-glucosidase: 0.27 ± 0.01 µg/mL (more potent than acarbose) [3]. α-amylase: 0.19 ± 0.01 µg/mL [3]. | Dual enzyme inhibition; acetyl and bromo substituents crucial for activity; strong binding to enzyme active sites (TRP59, ASP197) [3]. | In vitro enzyme assays; molecular docking; compliance with drug-likeness rules (Lipinski's Rule of Five) [3]. | | Aminoguanidine Derivatives (e.g., LQM series) [4] | Synthetic, condensation of aryl aldehydes with aminoguanidine hydrochloride. | Data presented as % inhibition, not IC₅₀. | Inhibition of Advanced Glycation Endproducts (AGEs) formation; reduces glycemic indices and prevents complications [4]. | In vitro antiglycant assay; in vivo study in diabetic rats; histopathology; blood biomarker analysis [4]. | | Thiazolidinedione (Glitazone) Derivatives [5] | Synthetic, heterocyclic compounds with C3NS ring. | Not primarily enzyme inhibitors. | Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ); improves insulin sensitivity in peripheral tissues [5]. | In vivo reduction of HbA1c (0.5-1.5%); gene expression studies; molecular docking with PPARγ [5]. | | Schiff Base Cu(II) Complex (CuL3) [6] | Synthetic, from Schiff base ligand (2-hydroxybenzaldehyde + halogen-substituted aniline) and Copper(II). | α-glucosidase: 100.1 µM (higher than acarbose control, 112.4 µM) [6]. | Enzyme inhibition; enhanced efficacy upon metal coordination [6]. | In vitro enzyme assays; antioxidant assays (DPPH, FRAP); molecular docking [6]. |
The primary data in the table above are generated from standardized in vitro and in silico methods. Here is a detailed look at the core protocols.
These assays measure a compound's ability to inhibit carbohydrate-digesting enzymes [1] [3] [7].
This protocol determines compound safety for potential therapeutic use [1] [2] [4].
This computational method predicts how a small molecule (ligand) binds to a target protein (enzyme/receptor) [1] [3].
The following diagram illustrates the primary antidiabetic mechanisms and structural features discussed in the literature for these compound classes.
Key Structure-Activity Relationship (SAR) Insights:
The table below summarizes the key experimental findings that highlight the differences in efficacy and performance between free TPA and TPA-loaded nanoemulsion (NE).
| Parameter | Free TPA | TPA-loaded Nanoemulsion | Significance & Context |
|---|---|---|---|
| Formulation & Stability | Hydrophobic, low solubility [1] | Particle size: ~124.8 nm; PDI: ~0.396; Zeta potential: -46.0 mV; Encapsulation Efficiency: ~95.93% [2] | Nanoemulsion overcomes solubility issues. High negative zeta potential indicates good physical stability. PDI suggests a moderately uniform droplet size [2]. |
| In Vitro Antidiabetic Activity | Satisfactory α-amylase and α-glucosidase inhibitory activity [1] | α-glucosidase inhibition: 78.5% α-amylase inhibition: 43.42% [2] | Quantifies potent enzyme inhibition, crucial for managing post-prandial blood glucose levels [2]. | | In Vivo Efficacy (T2DM Rat Model) | Reduced fasting blood glucose and HbA1c [1] | Reduced fasting blood glucose and HbA1c; effect on liver and kidney function markers and electrolytes was more significant than TPA alone and comparable to metformin [1] | Suggests nanoemulsion not only controls glucose but also offers better protective effects on organs often compromised in diabetes [1]. | | Toxicity (MTT Assay on L929 cell line) | 73% cell viability at 1000 μg/mL [1] | 92% cell viability at 1000 μg/mL [2] [1] | Nanoemulsion formulation significantly improves the safety profile of the compound, showing negligible toxicity to normal cells [2] [1]. | | Drug Release Profile | Information not available in search results | Sustained release over 48 hours, following the Higuchi model (Fickian diffusion) [2] | Indicates a slow, controlled release of the drug, which is desirable for maintaining therapeutic concentrations over a longer period and reducing dosing frequency [2]. |
For researchers looking to replicate or build upon these studies, here is a summary of the key methodologies used in the cited works.
The antidiabetic activity of TPA, similar to metformin, is primarily mediated through the AMP-activated protein kinase (AMPK) activation pathway. The diagram below illustrates this complex signaling pathway.
Diagram Title: TPA Antidiabetic Action via AMPK Pathway
The diagram shows how TPA, by inhibiting mitochondrial complex-I, increases the cellular AMP:ATP ratio, leading to AMPK activation. Activated AMPK then normalizes blood glucose through multiple mechanisms, including suppressing gluconeogenesis in the liver and enhancing glucose uptake in peripheral tissues [1].
The evidence strongly indicates that a nanoemulsion is a superior delivery system for TPA compared to the free compound. The future of this research could involve:
The table below summarizes the cytotoxic activity of several triphenylamine and Schiff base derivatives, which are structurally related to 2,4,6-triphenylaniline, against various cancer cell lines.
| Compound Name / Type | Cancer Cell Line | Cytotoxicity (IC₅₀) | Key Findings | Citation |
|---|---|---|---|---|
| TP2Py (Triphenylamine derivative) | Human cell lines (unspecified) | Low dark toxicity (< 30 µM) | Effective in triggering apoptosis upon light activation (photodynamic therapy). | [1] |
| TP3Bzim (Triphenylamine derivative) | Human cell lines (unspecified) | Low dark toxicity (< 30 µM) | Induces apoptosis upon light activation; localizes in mitochondria and late endosomes. | [1] |
| TTPAs 4-6 (Pyridinium-TPA AIEgens) | Breast cancer (in vivo) | Highly effective | Albumin-formed nanoparticles show excellent tumor targeting and photodynamic therapy efficacy. | [2] |
| AB-00047476 (Triphenylamine) | HEK293T, A549, Calu3, Caco2 | No cytotoxicity (0-30 µM) | Studied as a SARS-CoV-2 entry inhibitor; shows no toxicity to normal cells in this range. | [3] |
| Schiff Base 3 | SK-MEL-28 (skin melanoma), MCF-7 (breast adenocarcinoma) | 6 nM, 10 nM | Showed high potency against solid tumor-derived cell lines. | [4] |
| Schiff Base 16 | HeLa (cervical carcinoma) | 0.186 µM | Derived from 2-aminobenzothiazole and 2-thiophenecarboxaldehyde. | [4] |
The data in the table above were generated using standardized experimental protocols that are common in the field. Here are the details of the key methods cited:
The following diagram illustrates the core workflow for evaluating a compound's potential as a photosensitizer in Photodynamic Therapy, as demonstrated by the triphenylamine derivatives.
The tables below summarize the key data available from the search results, which primarily focus on the compound's crystal structure and some basic physical properties.
Table 1: Crystallographic Data for 2,4,6-Triphenylaniline [1] [2]
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₉N |
| Molecular Weight | 321.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Melting Point | 395–398 K (122–125 °C) |
| Unit Cell Parameters | a = 10.735 Å, b = 14.792 Å, c = 11.911 Å, β = 113.02° |
| Dihedral Angles (central vs. pendant rings) | 68.26°, 55.28°, 30.61° |
| Key Structural Feature | No intermolecular hydrogen bonding due to steric hindrance from ortho-phenyl groups. |
Table 2: Synthetic and Analytical Data [3] [4]
| Parameter | Value / Description |
|---|---|
| Purity | 97% (commercial source) |
| Physical Form | Powder or light yellow crystals |
| Reported Yield | 94–98% |
| Verified Melting Point | 136–137 °C (recrystallized from acetic acid) |
| Synthetic Method | Hydrogenation of 2,4,6-triphenylnitrobenzene using Raney Nickel and H₂ (70 atm) in dioxane. |
Here are the detailed methodologies for key experiments cited in the literature.
This protocol is adapted from a checked procedure in Organic Syntheses [4].
This method describes the growth of crystals suitable for the crystallographic data reported in Table 1 [1] [2].
The following diagram outlines the key steps for obtaining and characterizing this compound based on these protocols.
| Compound Name | Thermal Stability/Properties | Key Experimental Findings | Primary Application Context |
|---|---|---|---|
| 2,4,6-Triphenylaniline (TPA) | Information limited; used in synthesis at 50°C [1] | Processed via chemical polymerization at 50°C [1]. Encapsulated in nanoemulsions with particle size 124.8 nm and PDI of 0.396 [2]. | Drug Delivery & Material Science: Active metabolite in antidiabetic nanoemulsions [2]; co-monomer for conductive copolymers [1]. |
| Annelated Asymmetrical Triazines (1-5) | High thermal stability; more stable in oxidizing atmosphere [3] | Melting point depends on phenyl substituent [3]. Decomposes via radical mechanism; emits NH3, HCN, CO, CO2, HNCO upon pyrolysis [3]. | Pharmaceutical: Potential anticancer drug candidates [3]. |
| 2,4,6-Trinitroaniline | Highly explosive; decomposes violently upon heating [4] | Melting point: 188°C; detonation velocity: 7,300 m/s [4]. | Energetic Materials: Used in explosives and munitions [4]. |
| Poly(aniline-co-3-nitroaniline) (P(ANI-co-3NI)) | Not fully characterized; studied for electrochemical stability [1] | Exhibited higher electrical conductivity; Tafel slope: 47.9 mV/dec for Hydrogen Evolution Reaction (HER) [1]. | Energy: Metal-free electrocatalyst for hydrogen evolution [1]. |
The following experimental workflows are reconstructed from the methodologies used in the cited research.
This diagram illustrates the primary experimental workflows for characterizing thermal and electrochemical properties.
This methodology is crucial for establishing the stability range and decomposition profile of new chemical entities.
This protocol is used for evaluating the properties of conductive polymers, including TPA-based copolymers.
The available data, while incomplete for a direct thermal comparison, highlights the diverse applications of TPA-derived materials.
While data for 2,4,6-triphenylaniline is missing, the table below summarizes quantitative antioxidant data for several compounds mentioned in the search results, which may serve as useful references or potential alternatives.
| Compound Name | Assay Type | Experimental Result | Context & Comparison |
|---|---|---|---|
| Ethyl-acetate Extract of Nypa fruticans (EENF) [1] | DPPH Scavenging | IC~50~: 105.18 μg/mL | A plant extract containing multiple active compounds. |
| Morin (MOR) [2] | ORAC | AUC: (3.64 ± 0.08) × 10^5 | A flavonoid with one of the highest activities in its study group. |
| Phloroglucinol (THB–OH) [3] | Scavenging capacity vs. Trolox | More reactive than Trolox | A simple benzenetriol; used as a benchmark in a computational study. |
| 2,4,6-Trihydroxypyridine (THP–OH) [3] | Scavenging capacity vs. Trolox | More reactive than Trolox (but less than THB–OH) | A nitrogen-containing analog of phloroglucinol. |
To objectively compare radical scavenging activity, researchers typically use a battery of standardized tests. Here are detailed methodologies for some of the key assays referenced in the search results [1] [4] [2]:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common colorimetric method based on Single Electron Transfer (SET). The DPPH radical is a stable free radical that shows a deep violet color in solution. When an antioxidant molecule donates an electron to DPPH•, it becomes reduced and the solution decolorizes to pale yellow. The degree of discoloration, measured as a decrease in absorbance at a specific wavelength (often 517 nm), is proportional to the antioxidant activity. Results are typically expressed as an IC~50~ value (the concentration required to scavenge 50% of the radicals) [1] [2].
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay is based on the Hydrogen Atom Transfer (HAT) mechanism. It uses AAPH as a peroxyl radical generator and fluorescein as a fluorescent probe. The peroxyl radicals generated from AAPH attack the fluorescein, causing its fluorescence to decay over time. An antioxidant that scavenges these radicals protects the fluorescein, slowing the fluorescence decay. The result is measured as the Area Under the Curve (AUC) of the fluorescence decay curve over time, which is then compared to a Trolox (a vitamin E analog) standard curve [2].
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of antioxidants to reduce the Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex under acidic conditions. The reduction is monitored by measuring the increase in absorbance at 593 nm. The result is expressed in Trolox equivalents, similar to the ORAC assay [4].
The experimental protocols target different mechanisms through which antioxidants neutralize free radicals. The diagram below illustrates the primary mechanisms.
The two main reaction mechanisms are [2]:
In practice, these mechanisms often occur in parallel, and the dominant pathway depends on the antioxidant's structure and the reaction environment [2].
The table below summarizes the available in vitro enzyme inhibition data for TPA and other active compounds for managing type 2 diabetes.
Table 1: In vitro Enzyme Inhibition Profile of Antidiabetic Compounds
| Compound / Agent Name | Class / Type | α-Amylase Inhibition | α-Glucosidase Inhibition | Key Experimental Notes |
|---|---|---|---|---|
| 2,4,6-Triphenylaniline (TPA) [1] | Synthetic (isolated from fungus) | 43.42% (Inhibition rate) | 78.5% (Inhibition rate) | Data for TPA encapsulated in a nanoemulsion; assay conditions not fully detailed. |
| 1,2,4-Triazole Derivative (Compound 4) [2] | Synthetic (novel derivative) | IC~50~: 0.19 ± 0.01 µg/mL | IC~50~: 0.27 ± 0.01 µg/mL | Potency exceeded the standard drug acarbose. |
| 1,2,4-Triazole Derivative (Compound 10) [2] | Synthetic (novel derivative) | IC~50~: 0.26 ± 0.01 µg/mL | IC~50~: 0.31 ± 0.01 µg/mL | Potency exceeded the standard drug acarbose. |
| Acarbose [2] | FDA-Approved Drug (Alpha-glucosidase inhibitor) | IC~50~: Used as standard | IC~50~: Used as standard | Commonly used as a positive control in inhibition assays. |
| Nerolidol (from C. angustifolia) [3] | Natural Product | IC~50~: 2.75 ± 0.09 µM | IC~50~: 4.9 ± 0.07 µM | Major constituent of a bioactive fraction; tested in a purified form. |
| Metformin [4] | FDA-Approved Drug (Biguanide) | Used as a standard in some assays [4] | Not primarily its mechanism | Often used as a reference in cell and animal studies. |
For researchers to replicate and validate findings, here are the detailed methodologies for key assays referenced in the data.
This protocol is adapted from a standardized bio-protocol for measuring α-amylase inhibition [4].
Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100
where Abs_control is the absorbance of the reaction without the inhibitor.This assay is crucial for confirming the non-toxicity of potential drugs, as was done for TPA on L929 cell lines [1].
Cell Viability (%) = (Abs_sample / Abs_control) × 100Beyond enzyme inhibition, modern antidiabetic research explores complex signaling pathways. The AMPK/PKA pathway is a key therapeutic target, as demonstrated by natural products like Curcuma angustifolia and the drug metformin [3].
The diagram below illustrates how activating this pathway can improve glycemic control.
The following data summarizes the key in vitro and in vivo experimental results for TPA and its nanoemulsion formulation.
| Aspect | Experimental Findings & Performance Data |
|---|---|
| Source | Isolated from endophytic fungi Alternaria longipes strain VITN14G of the mangrove plant Avicennia officinalis [1] [2]. |
| In Vitro Activity | Exhibits α-amylase and α-glucosidase inhibitory activity [1]. The nanoemulsion (TPA-NE) showed inhibition rates of 78.5% (α-glucosidase) and 43.42% (α-amylase) [2]. |
| Proposed Mechanism | Acts similarly to metformin by inhibiting mitochondrial complex-I, leading to AMP-activated protein kinase (AMPK) activation. This enhances insulin sensitivity and suppresses hepatic gluconeogenesis [1]. |
| Nanoemulsion Formulation | Optimized formulation achieved a particle size of 124.8 nm, a surface charge of -46.0 mV, and a high encapsulation efficiency of 95.93%. It uses olive oil and Tween 80 (2:1 ratio) [2]. |
| In Vivo Efficacy (Rat Model) | - Fasting Blood Glucose: Reduced [1].
For researchers seeking to replicate or understand these experimental studies, here is a summary of the key methodologies used.
The experimental studies propose that TPA's antidiabetic effect works through the AMPK activation pathway, similar to the drug metformin. The diagram below illustrates this complex signaling process.
Based on the analyzed literature, here is a critical assessment of the available information on TPA:
Irritant